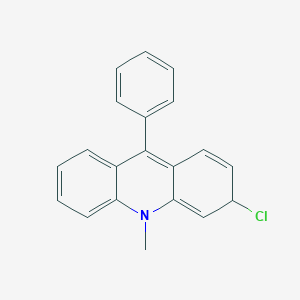
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is a heterocyclic aromatic compound with the molecular formula C20H16ClN. It belongs to the acridine family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine typically involves the reaction of 9-phenylacridine with chlorinating agents under controlled conditions. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-5°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert it into dihydroacridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Dihydroacridine derivatives.
Substitution: Various substituted acridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication and transcription processes. This property makes it a potential candidate for anticancer and antimicrobial therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Phenylacridine: Lacks the chlorine and methyl groups, making it less reactive in certain chemical reactions.
10-Methylacridine: Similar structure but without the phenyl group, affecting its chemical properties and applications.
3-Chloroacridine: Lacks the phenyl and methyl groups, resulting in different reactivity and applications.
Uniqueness
3-Chloro-10-methyl-9-phenyl-3,10-dihydroacridine is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and broaden its range of applications in various fields .
Eigenschaften
CAS-Nummer |
6321-70-6 |
|---|---|
Molekularformel |
C20H16ClN |
Molekulargewicht |
305.8 g/mol |
IUPAC-Name |
3-chloro-10-methyl-9-phenyl-3H-acridine |
InChI |
InChI=1S/C20H16ClN/c1-22-18-10-6-5-9-16(18)20(14-7-3-2-4-8-14)17-12-11-15(21)13-19(17)22/h2-13,15H,1H3 |
InChI-Schlüssel |
TUURHZRXSUPERX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CC=CC=C2C(=C3C1=CC(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![14-[2-(Dimethylamino)ethyl]-4-methoxy-10-nitro-8,14,16-triazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-15-one](/img/structure/B15212371.png)
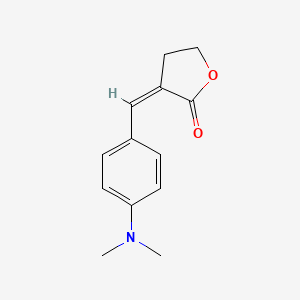
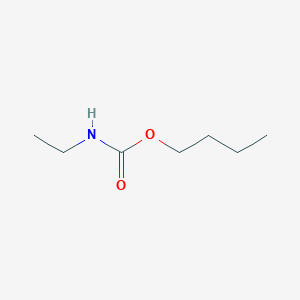

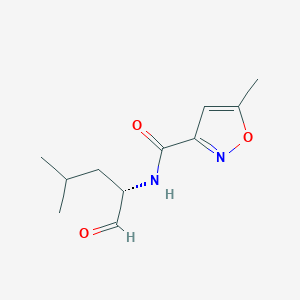
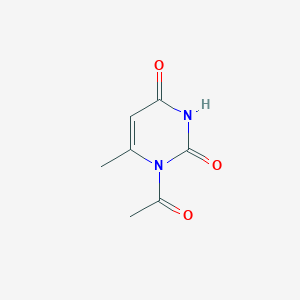
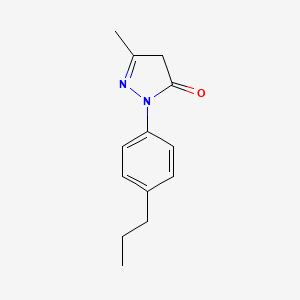
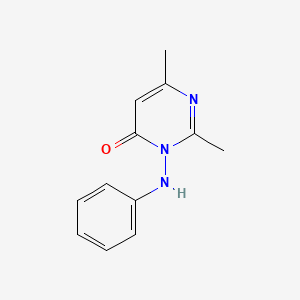
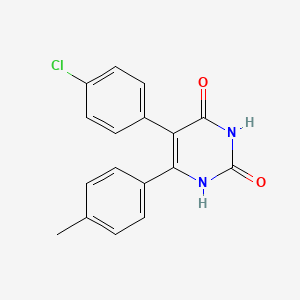
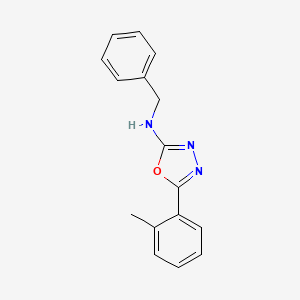
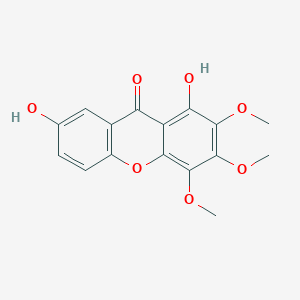
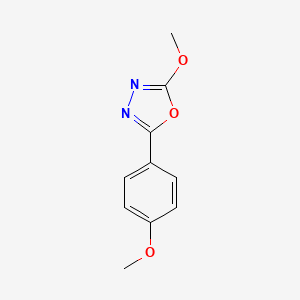
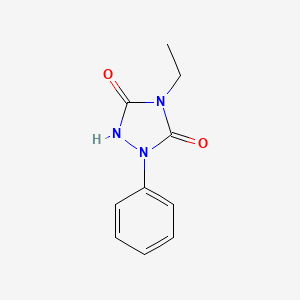
![(3S)-N-cyclobutyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15212464.png)
